N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, an ethoxy-substituted phenyl group, and a methylsulfonyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Alaninamide Backbone: The alaninamide backbone can be synthesized through the reaction of alanine with an appropriate amine under acidic or basic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic substitution reaction using 4-chloro-2-methylphenyl halide and the alaninamide intermediate.
Introduction of the Ethoxy-Substituted Phenyl Group: The ethoxy-substituted phenyl group can be introduced through a similar nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: Lacks the methyl group on the chloro-substituted phenyl ring.
N-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: Contains a methoxy group instead of an ethoxy group on the phenyl ring.
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(sulfonyl)alaninamide: Lacks the methyl group on the sulfonyl group.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-5-26-17-9-7-16(8-10-17)22(27(4,24)25)14(3)19(23)21-18-11-6-15(20)12-13(18)2/h6-12,14H,5H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZEWGTEXXZRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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